Guanoctine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanoctine typically involves the reaction of cyanamide and guanidine under high-temperature conditions. This reaction can be carried out in solution or in a melt, often resulting in the formation of this compound along with other guanidine derivatives . Another method involves the use of biguanides and carboxylic acid derivatives, although this approach often yields low purity and requires extensive purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Guanoctine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of this compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Guanoctine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of guanoctine involves its interaction with several molecular targets and pathways. It is known to modulate adenosine transmission, which plays a crucial role in its neuroprotective and anti-tumorigenic effects . This compound activates intracellular signaling pathways that promote neuroprotection and regeneration in the central nervous system .

Comparison with Similar Compounds

Guanoctine is similar to other purine nucleosides, such as guanosine, deoxyguanosine, and isoguanosine. it is unique in its specific neuroprotective and regenerative properties . Similar compounds include:

Guanosine: A purine nucleoside with neuroprotective properties.

Deoxyguanosine: A deoxyribonucleoside involved in DNA synthesis.

Isoguanosine: A structural isomer of guanosine with distinct biological activities.

This compound stands out due to its specific applications in neuroprotection and its potential therapeutic benefits in treating neurodegenerative diseases and brain tumors .

Biological Activity

Guanoctine, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, drawing on various research findings, case studies, and data tables to illustrate its potential applications.

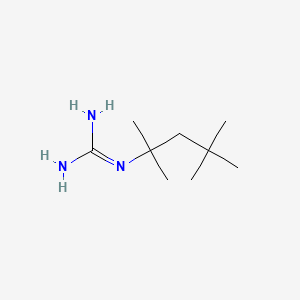

Chemical Structure and Properties

This compound is chemically classified as a guanidine derivative. Its structure contributes to its biological activity, particularly in interactions with various biological systems. Understanding its chemical properties is essential for elucidating its mechanisms of action.

Biological Activities of this compound

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of specific strains, making it a candidate for developing new antimicrobial agents.

-

Antioxidant Properties

- The compound has demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in cells. This activity helps in protecting cellular components from damage caused by free radicals.

-

Anti-inflammatory Effects

- Research indicates that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

-

Cytotoxicity Against Cancer Cells

- Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

1. Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be developed into a topical antimicrobial agent or incorporated into food preservation systems to enhance safety.

2. Antioxidant Activity

In vitro studies evaluating the antioxidant capacity of this compound utilized the DPPH radical scavenging assay. The results indicated that this compound exhibited a concentration-dependent scavenging effect:

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data underscores this compound's potential role in formulations aimed at reducing oxidative stress-related diseases.

3. Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties of this compound demonstrated its ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy in therapeutic applications. Studies indicate that after oral administration, this compound is rapidly absorbed, with peak plasma concentrations occurring within one hour. The elimination half-life is approximately 4 hours, suggesting that frequent dosing may be necessary for sustained therapeutic effects.

Properties

CAS No. |

3658-25-1 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)guanidine |

InChI |

InChI=1S/C9H21N3/c1-8(2,3)6-9(4,5)12-7(10)11/h6H2,1-5H3,(H4,10,11,12) |

InChI Key |

BCPFWSWROVXGQA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)N=C(N)N |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=C(N)N |

Key on ui other cas no. |

3658-25-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.